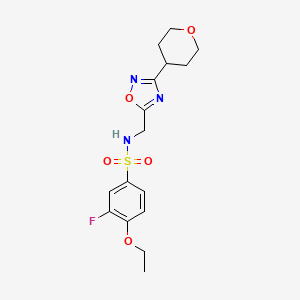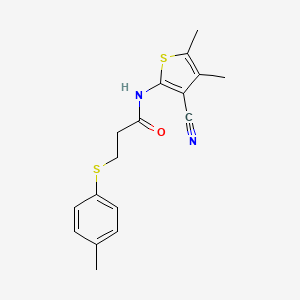
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(p-tolylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(p-tolylthio)propanamide is a useful research compound. Its molecular formula is C17H18N2OS2 and its molecular weight is 330.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Immunomodulating Activity
A study on condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides demonstrated these compounds' potential in enhancing macrophage cytotoxicity and stimulating host-mediated antibacterial defenses in mice. This suggests a potential application in immunomodulation and antibacterial research (Doria et al., 1991).
Cytotoxic and Topoisomerase II Inhibitory Activity
Research on 3-acyl derivatives of dihydronaphtho[2,3-b]thiophen-4,9-dione revealed cytotoxicity and topoisomerase II inhibitory activities. These findings indicate potential applications in cancer research, particularly in developing therapies for melanoma, ovarian cancer, and glioblastoma (Gomez-Monterrey et al., 2011).
Neurokinin-1 Receptor Antagonist
A study introduced a water-soluble neurokinin-1 receptor antagonist with potential applications in emesis and depression research, showcasing the compound's effectiveness in pre-clinical tests relevant to these conditions (Harrison et al., 2001).
Aldehyde Dehydrogenase Inhibition
Cyanamide has been examined for its efficacy as an alcoholism treatment agent due to its potent inhibitory effect on liver aldehyde dehydrogenases, suggesting research applications in studying alcohol dependence mechanisms and treatments (Deitrich et al., 1976).
Solar Cell Applications
The study on organic sensitizers for solar cell applications, including the synthesis of novel organic sensitizers with high incident photon to current conversion efficiency, highlights the potential of similar compounds in renewable energy research (Kim et al., 2006).
特性
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-methylphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS2/c1-11-4-6-14(7-5-11)21-9-8-16(20)19-17-15(10-18)12(2)13(3)22-17/h4-7H,8-9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOAIIISWUVMPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=C(C(=C(S2)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide](/img/structure/B2749375.png)
![[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2749376.png)

![N-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2749381.png)
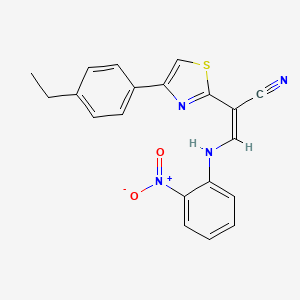
![2-[4-(Phenylamino)phenyl]-25-isoquinolin-2-ylium; tetrafluoroboranuide](/img/structure/B2749386.png)
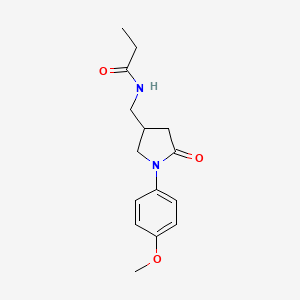
![2-Chloro-N-[1-(5-chloropyridin-2-yl)-2-cyclopropylethyl]acetamide](/img/structure/B2749389.png)
![1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride](/img/structure/B2749391.png)
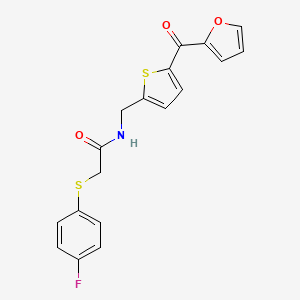
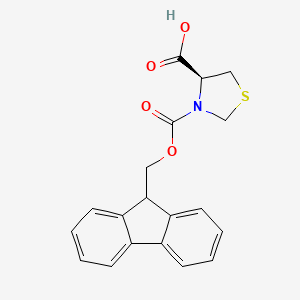
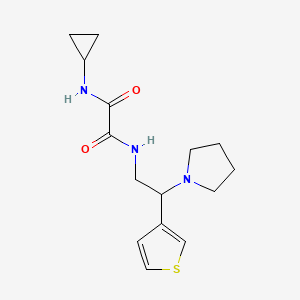
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2749397.png)
